
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as DTPA, is a small molecule that has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has a variety of interesting biochemical and physiological effects. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has also been shown to have antioxidant activity, which can help to counteract the effects of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. Additionally, it has been extensively studied for its potential use in scientific research, so there is a large body of literature available on its properties and effects.
However, there are also some limitations to using (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide in lab experiments. For example, it has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide. One area of interest is in the development of new cancer therapies based on (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide. Specifically, researchers are exploring the use of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide as a component of targeted drug delivery systems, which can help to increase the efficacy of cancer treatments while minimizing side effects.
Another area of interest is in the development of new neuroprotective agents based on (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide. Specifically, researchers are exploring the use of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide as a component of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of interesting biochemical and physiological effects, and has been shown to have potential applications in the fields of cancer research and neuroscience. While there are limitations to using (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide in lab experiments, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3,4-dimethoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine to form the desired product, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide. The overall yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been shown to have anti-tumor activity. Specifically, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
Another area of interest is in the field of neuroscience, where (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been shown to have neuroprotective effects. Specifically, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has been shown to protect neurons from oxidative stress, which can help to prevent cell damage and death.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-19-5-3-15(10-20(19)26-2)4-6-21(24)23-12-16-9-18(13-22-11-16)17-7-8-27-14-17/h3-11,13-14H,12H2,1-2H3,(H,23,24)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODIXPLJPQPQX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


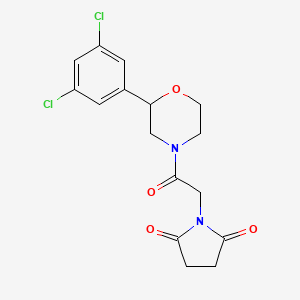

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
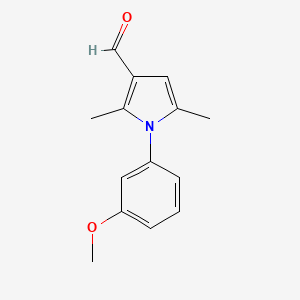
![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
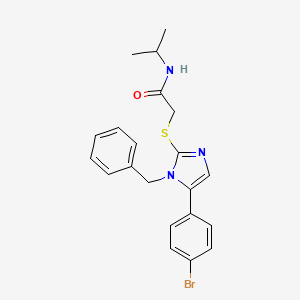
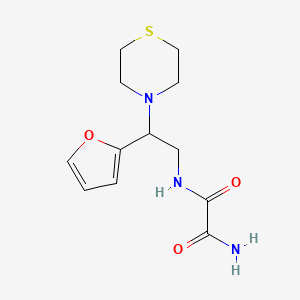
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)

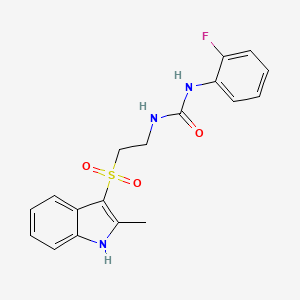
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)